molecular formula C18H18N4OS B12040047 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 573694-03-8

4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12040047
CAS No.: 573694-03-8
M. Wt: 338.4 g/mol
InChI Key: PIHAYKRJVZYIJF-XDHOZWIPSA-N
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Description

4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of benzaldehyde with 3-isopropoxyphenyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar compounds to 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

    1,2,4-Triazole-3-thiol: A simpler analogue with similar biological activities but lower specificity.

    4-(Benzylideneamino)-1,2,4-triazole: Lacks the isopropoxyphenyl group, resulting in different chemical properties and biological activities.

    5-Phenyl-1,2,4-triazole-3-thiol: Another derivative with a phenyl group instead of the isopropoxyphenyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

573694-03-8

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4OS/c1-13(2)23-16-10-6-9-15(11-16)17-20-21-18(24)22(17)19-12-14-7-4-3-5-8-14/h3-13H,1-2H3,(H,21,24)/b19-12+

InChI Key

PIHAYKRJVZYIJF-XDHOZWIPSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3

Origin of Product

United States

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